

An In-depth Technical Guide to the Downstream Signaling Pathways of BPR1R024

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Compound of Interest

Compound Name: **BPR1R024**

Cat. No.: **B11928895**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1R024 is a potent and selective, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), a critical mediator of macrophage differentiation and survival.^[1] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by **BPR1R024**, supported by experimental data and detailed protocols. By inhibiting CSF1R, **BPR1R024** effectively modulates the tumor microenvironment, primarily by targeting tumor-associated macrophages (TAMs). This document will detail the mechanism of action of **BPR1R024**, its impact on key signaling cascades, and its functional consequences in preclinical models, offering valuable insights for researchers and professionals in oncology and drug development.

Core Mechanism of Action: Inhibition of CSF1R Phosphorylation

BPR1R024 exerts its biological effects through the direct inhibition of CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell survival, proliferation, differentiation, and migration.

BPR1R024 is a highly potent inhibitor of CSF1R with an IC₅₀ of 0.53 nM.^[1] It functions by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of the receptor. This blockade of CSF1R activation is the primary event that triggers the downstream cellular effects of the compound.

Experimental Evidence: Inhibition of CSF1R Phosphorylation

The inhibitory effect of **BPR1R024** on CSF1R activation has been demonstrated through Western blot analysis in various cell lines. Treatment of human monocytic THP-1 cells and murine macrophage RAW264.7 cells with **BPR1R024** leads to a dose-dependent reduction in the phosphorylation of CSF1R at tyrosine residue 708 (Tyr708), a key autophosphorylation site.

Cell Line	Treatment	Effect on p-CSF1R (Tyr708)
THP-1 (human monocytic leukemia)	BPR1R024 (1-10 nM)	Significant dose-dependent suppression
RAW264.7 (murine macrophage)	BPR1R024 (50-75 nM)	Significant dose-dependent suppression

Downstream Signaling Pathways Modulated by BPR1R024

The inhibition of CSF1R phosphorylation by **BPR1R024** consequently disrupts major downstream signaling pathways that are crucial for the function of macrophages and other myeloid cells. Based on the established roles of CSF1R, the primary signaling cascades affected by **BPR1R024** are the PI3K/Akt and Src family kinase pathways.

The PI3K/Akt Pathway

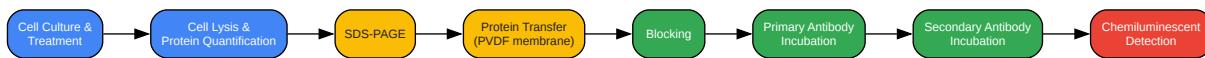
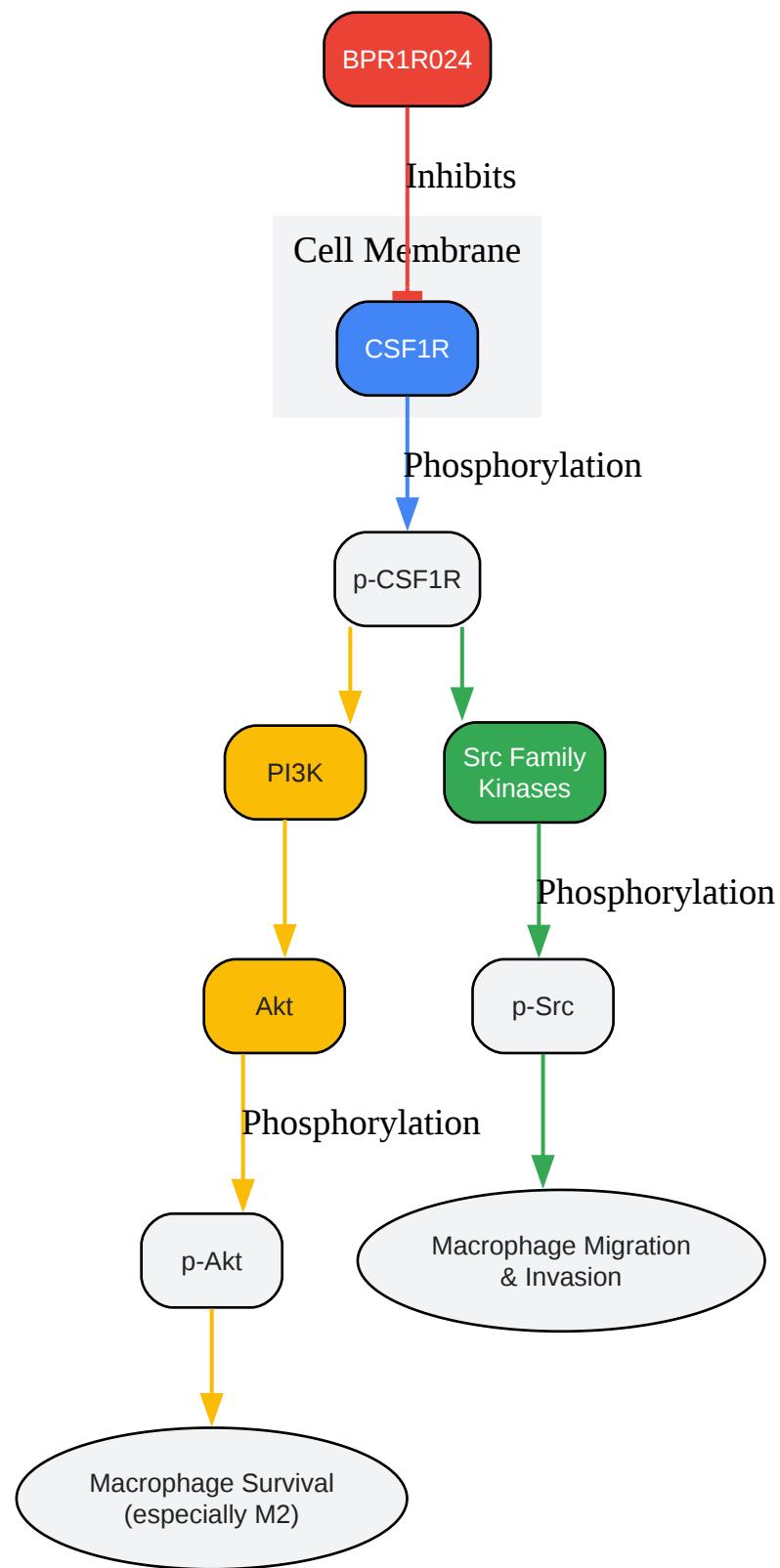
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of CSF1R, promoting cell survival, growth, and proliferation. Upon CSF1R activation, phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.

By inhibiting the initial CSF1R phosphorylation, **BPR1R024** is predicted to block the activation of the entire PI3K/Akt cascade. This leads to decreased cell survival signaling, which is particularly relevant for the survival of M2-like tumor-associated macrophages that are highly dependent on CSF1R signaling.

Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in mediating CSF1R-dependent cell migration, invasion, and cytoskeletal rearrangement. Following CSF1R autophosphorylation, SFKs can be activated and subsequently phosphorylate a variety of downstream substrates involved in cell motility.

Inhibition of CSF1R by **BPR1R024** is expected to prevent the activation of SFKs, thereby impairing the migratory and invasive capabilities of macrophages. This effect is significant in the context of cancer, as it can reduce the infiltration of tumor-promoting macrophages into the tumor microenvironment.



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References

- 1. medchemexpress.com [medchemexpress.com]
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